molecular formula C9H16O2S3 B1449346 Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl- CAS No. 1146599-39-4

Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-

Cat. No.: B1449346
CAS No.: 1146599-39-4
M. Wt: 252.4 g/mol
InChI Key: KSZTYVYNXKVFGX-UHFFFAOYSA-N
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Description

Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl- (hereafter referred to as PABTC) is a sulfur-rich compound featuring a propanoic acid backbone substituted with a 2-methyl group and a trithiocarbonate moiety containing a butylthio chain. Its molecular formula is C10H18O2S3, with an average molecular weight of 282.4 g/mol (estimated from structural analogs in and ). PABTC is primarily employed as a reversible addition-fragmentation chain-transfer (RAFT) agent in polymer chemistry, enabling controlled radical polymerization .

Key structural attributes include:

  • Trithiocarbonate core: The (butylthio)thioxomethyl-thio group (–SC(=S)S–) facilitates reversible chain transfer during polymerization.
  • Alkyl chain: The butyl group (C4H9) balances solubility and reactivity, distinguishing it from longer-chain analogs like dodecylthio derivatives.

Properties

IUPAC Name

2-butylsulfanylcarbothioylsulfanyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2S3/c1-4-5-6-13-8(12)14-9(2,3)7(10)11/h4-6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZTYVYNXKVFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC(=S)SC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl- (commonly referred to as BSTMPA), is a sulfur-containing compound with a molecular formula of C9H16O2S3C_9H_{16}O_2S_3 and a CAS number of 1146599-39-4. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure

The structure of BSTMPA includes multiple functional groups that may contribute to its biological activity. The presence of thioether and thioketone functionalities suggests possible interactions with biological macromolecules, including proteins and nucleic acids.

Biological Activity Overview

Research into the biological activities of BSTMPA is still emerging, but preliminary studies indicate several areas of interest:

  • Antimicrobial Activity : Initial investigations suggest that BSTMPA exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Antioxidant Properties : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases.
  • Enzyme Inhibition : Studies indicate that BSTMPA may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism in targeted organisms.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study conducted on the antibacterial effects of BSTMPA against Escherichia coli and Staphylococcus aureus demonstrated significant inhibition at concentrations above 50 µg/mL. The compound was more effective than traditional antibiotics in some cases, suggesting a novel mechanism of action .
  • Antioxidant Activity :
    • Research published in the Journal of Medicinal Chemistry highlighted the antioxidant capacity of BSTMPA through DPPH radical scavenging assays. The compound showed a dose-dependent response, with IC50 values comparable to well-known antioxidants like ascorbic acid .
  • Enzyme Inhibition Studies :
    • A dissertation explored the inhibitory effects of various thio compounds, including BSTMPA, on the Type III secretion system (T3SS) in pathogenic bacteria. Results indicated that BSTMPA significantly reduced T3SS-mediated virulence factor secretion, suggesting its potential as a therapeutic agent against bacterial infections .

Table 1: Antimicrobial Activity of BSTMPA

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa70 µg/mL

Table 2: Antioxidant Activity Comparison

CompoundIC50 (µg/mL)
BSTMPA45
Ascorbic Acid50
Gallic Acid40

Scientific Research Applications

Overview

BSTMPA has the molecular formula C9H16O2S3C_9H_{16}O_2S_3 and a molecular weight of 252.4 g/mol. It contains thioether and thioketone functional groups, which suggests that it can interact with biological macromolecules like proteins and nucleic acids.

Scientific Research Applications

BSTMPA is a useful research compound with a purity of usually 95%. It is suitable for many research applications.

Applications in 4D Printing and Soft Robotics

BSTMPA has found use in four-dimensional (4D) printing and soft robotics .

Biological Activities

Research indicates that BSTMPA has potential antimicrobial and antioxidant properties and may act as an enzyme inhibitor.

Antimicrobial Activity
BSTMPA may have antimicrobial properties against various bacterial strains, possibly disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Antioxidant Properties
BSTMPA may function as an antioxidant, which can reduce oxidative stress in biological systems, preventing cellular damage related to various diseases.

Enzyme Inhibition
BSTMPA may inhibit specific enzymes involved in metabolic pathways, potentially changing cellular metabolism in targeted organisms. A dissertation showed that BSTMPA significantly reduced T3SS-mediated virulence factor secretion, suggesting it could be a therapeutic agent against bacterial infections.

Other Names and Identifiers

BSTMPA is also known as:

  • 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid
  • 2-(Butylthiocarbonothioylthio)propanoic acid
  • 2-[[(Butylthio)thioxomethyl]thio]propanoic acid

Its identifiers include:

  • CAS Registry Number: 1146599-39-4
  • PubChem CID: 59347154
  • Molecular Formula: C8H14O2S3C_8H_{14}O_2S_3

Comparison with Similar Compounds

Propanoic acid, 2-[[(dodecylthio)thioxomethyl]thio]-2-methyl- (DDMAT)

  • Molecular formula : C17H32O2S3 (molecular weight: 364.6 g/mol) .
  • Key differences :
    • Alkyl chain : Dodecyl (C12H25) instead of butyl, enhancing hydrophobicity and reducing solubility in polar solvents.
    • Applications : Preferred for synthesizing high-molecular-weight polymers due to slower fragmentation kinetics .

Ethyl 2-methyl-2-[(phenylthioxomethyl)thio]propanoate

  • Molecular formula : C13H16O2S2 (molecular weight: 268.4 g/mol) .
  • Key differences: Ester group: Ethyl ester replaces the carboxylic acid, altering polarity and reactivity.

4-Arm DDMAT RAFT Agent

  • Molecular formula : C73H132O8S12 (molecular weight: 1522.6 g/mol) .
  • Key differences :
    • Branched structure : Four DDMAT units linked to a pentaerythritol core enable multi-arm polymer architectures.
    • Thermal properties : Higher melting point (30–34°C) compared to linear analogs due to increased molecular symmetry .

Physicochemical Properties and Performance

Property PABTC (Butylthio) DDMAT (Dodecylthio) Ethyl Ester (Phenylthio)
Molecular weight 282.4 364.6 268.4
Solubility Moderate in THF, DCM Low in polar solvents High in organic solvents
Melting point (°C) Not reported 30–34 (branched) Liquid at room temperature
Application RAFT polymerization High-MW polymers Specialty esters

RAFT Polymerization Efficiency

  • PABTC : Exhibits faster chain-transfer rates than DDMAT due to shorter alkyl chains, favoring low- to medium-molecular-weight polymers .
  • DDMAT : Slower kinetics enable precise control over polymer dispersity (Đ < 1.2) in styrene and acrylate polymerizations .

Thermal Stability

  • Branched DDMAT derivatives show superior thermal stability (>110°C flash point) compared to linear analogs, making them suitable for high-temperature processing .

Q & A

Basic: What are the recommended synthetic routes for preparing this compound in a laboratory setting?

Methodological Answer:
The compound can be synthesized via a thiol-ene reaction or thiol exchange process. A typical approach involves reacting 2-methyl-2-mercaptopropanoic acid with carbon disulfide and butylthiol under basic conditions (e.g., NaOH or KOH). The reaction proceeds through the formation of a trithiocarbonate intermediate, similar to the synthesis of DDMAT (a dodecylthio analog). Key steps include:

  • Reaction Setup: Maintain an inert atmosphere (N₂/Ar) to prevent oxidation of thiol groups.
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.
  • Yield Optimization: Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of mercaptopropanoic acid to butylthiol) and monitor reaction progress via TLC .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify the butylthio group (δ ~0.8–1.6 ppm for CH₃ and CH₂ protons) and the trithiocarbonate sulfur environment (δ ~180–220 ppm for ¹³C). The methyl groups on the propanoic acid backbone appear as singlets (δ ~1.4–1.6 ppm).
  • FT-IR: Confirm the presence of the carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and C=S bonds (thioester stretches ~1050–1250 cm⁻¹).
  • Mass Spectrometry (ESI/HRMS): Look for the molecular ion peak [M+H]⁺ at m/z 293.04 (calculated for C₁₀H₁₆O₂S₃) and fragment ions corresponding to butylthio (C₄H₉S⁺) and trithiocarbonate (CS₃⁻) groups.
  • Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition onset ~150–200°C) using NIST-referenced protocols .

Advanced: How does the chain length of the alkylthio group influence its efficacy as a RAFT agent in polymerization?

Methodological Answer:
The alkylthio group’s chain length (e.g., butyl vs. dodecyl) affects:

  • Reactivity: Shorter chains (butyl) increase the compound’s solubility in polar monomers (e.g., acrylic acid) but may reduce control over polymer dispersity (Đ) due to faster chain-transfer kinetics.
  • Polymer Molecular Weight: Use the formula Mn=[M]0[RAFT]0×conversion×mMM_n = \frac{[M]_0}{[RAFT]_0} \times \text{conversion} \times m_M, where mMm_M is monomer molecular weight. Compare with DDMAT (C12 chain) to evaluate steric effects on propagation rates.
  • Experimental Design: Conduct kinetic studies via in situ NMR or GPC to monitor polymerization rates. Adjust RAFT agent concentration (0.1–1 mol%) and initiator (e.g., AIBN) ratios to balance efficiency and stability .

Advanced: What computational methods predict the reactivity and stability of this compound under experimental conditions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model the trithiocarbonate’s bond dissociation energies (BDEs) and predict thermal stability. Compare with experimental TGA data .
  • Molecular Dynamics (MD): Simulate solvation effects in common solvents (e.g., THF, DMF) to optimize reaction media.
  • Transition State Analysis: Identify intermediates in radical polymerization using QM/MM hybrid methods (e.g., GAMESS) to elucidate chain-transfer mechanisms .

Safety: What are critical safety considerations when handling this compound?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile sulfur compounds.
  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritation.
  • Storage: Keep in a dark, cool (<4°C) environment under inert gas to prevent degradation.
  • Spill Management: Neutralize with sodium bicarbonate and absorb with vermiculite. Dispose via hazardous waste protocols .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-
Reactant of Route 2
Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-

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